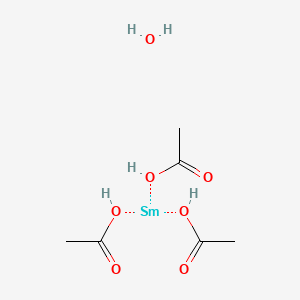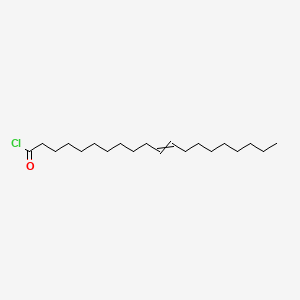
Samarium acetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium acetate hydrate is an acetate salt of samarium, with the chemical formula of Sm(CH3COO)3. It exists in the hydrate and tetrahydrate form . It is a moderately water-soluble crystalline Samarium source that decomposes to Samarium oxide on heating .
Synthesis Analysis
The tetrahydrate form of Samarium acetate hydrate can be obtained by dissolving samarium (III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying .Molecular Structure Analysis
The molecular formula of Samarium acetate hydrate is C6H9O6Sm · xH2O . The molecular weight is 345.51 (anhydrous basis) .Physical And Chemical Properties Analysis
Samarium acetate hydrate appears as a pale yellow powder . It has a density of 1.94 g/cm³ . It is moderately water-soluble and decomposes to Samarium oxide on heating .Wissenschaftliche Forschungsanwendungen
Nuclear Applications and Radiopharmaceutical Production : Samarium is used in the nuclear industry, particularly for neutron absorption in nuclear reactors. It is also employed in medicine for producing radiopharmaceuticals, notably in the form of radioactive ^153Sm for treating bone metastases. A study by Pedreira Filho and Queiroz (2021) details a process for preparing pure samarium acetate, which is crucial for these applications (Pedreira Filho & Queiroz, 2021).
Material Science and Carbon Nanotubes : Samarium's role in material science is significant. For instance, it is used as a reducing agent in organic chemistry and in samarium-153 lexidronam for palliative treatment of bone metastases. Martinčić et al. (2016) explored different routes for encapsulating samarium-based materials into carbon nanotubes, useful for developing next-generation radiopharmaceuticals (Martinčić et al., 2016).
Catalysis and Chemical Reactions : Samarium diiodide is an efficient catalyst precursor, as shown in studies by Giuseppone et al. (1998), facilitating the formation of condensation products between various carbonyl compounds and ketene silyl acetals or enoxysilanes (Giuseppone et al., 1998).
Optical and Electrical Applications : Samarium is also utilized for modifying the optical and electrical properties of materials. Hashmi et al. (2019) studied the effects of samarium impurities in ZnO thin films, which are relevant for optical devices for UV and blue emission (Hashmi et al., 2019).
Electrolytes in Fuel Cells : Samarium-doped CeO2 is a leading electrolyte in solid oxide fuel cells (SOFCs). Studies by Li et al. (2004) and Karaca et al. (2010) have shown its effectiveness in creating dense ceramics at lower temperatures, vital for SOFCs (Li et al., 2004), (Karaca et al., 2010).
Rare Earth Permanent Magnets : Samarium-cobalt rare-earth permanent magnetic materials, with applications in various high-tech fields, have been developed and improved over the years. Yi (2014) summarized recent advancements in these materials (Yi, 2014).
Environmental Impact Assessment : Rowell et al. (2018) assessed the environmental impact of samarium, particularly its speciation and bioavailability in the presence of natural organic matter, which is crucial for understanding its ecological effects (Rowell et al., 2018).
Safety and Hazards
Samarium acetate hydrate may cause immediate or delayed severe eye irritation. Contact with skin may produce irritation or contact dermatitis. Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
Samarium acetate hydrate has specialized uses in glass, phosphors, lasers, and thermoelectric devices. Another important application of Samarium and its compounds is as a catalyst and chemical reagent . As research continues, new applications and properties of Samarium acetate hydrate may be discovered.
Wirkmechanismus
- Samarium acetate hydrate is an acetate salt of samarium with the chemical formula Sm(CH₃COO)₃ .
- Its primary targets are not well-documented in the literature. However, samarium compounds are known to interact with biological systems, particularly in the context of catalysis and as chemical reagents .
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
acetic acid;samarium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITSQBNOPPGAHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazino[1,6-a]benzimidazole](/img/structure/B561343.png)


![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
![1H-Cyclopent[cd]indene-1-acetyl chloride, 2,2a,3,4-tetrahydro- (6CI)](/img/no-structure.png)



![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)



![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)